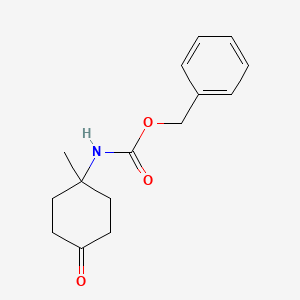

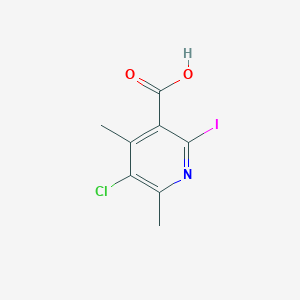

![molecular formula C20H22FN7O3 B2402130 4-(4-(3-(3-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-4-氧代丁酸乙酯 CAS No. 920388-94-9](/img/structure/B2402130.png)

4-(4-(3-(3-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-4-氧代丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of heterocyclic compound. Heterocycles are rings that contain at least one atom that is not carbon. In this case, the ring contains nitrogen atoms . The triazolopyrimidine core is attached to a piperazine ring and a butanoate ester .

Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For example, a copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo [1,5- a ]pyrimidines . Another study reported the synthesis of new [1,2,3]triazolo [4,5-d]pyrimidine/thiourea hybrids through a scaffold replacement/ring cleavage strategy .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolopyrimidine core, which is isoelectronic with that of purines. This means that the triazolopyrimidine core has the same number of valence electrons and the same structure as purines, which are a type of nitrogenous base found in DNA and RNA .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. For example, the triazolopyrimidine core can potentially act as a bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of a fluorophenyl group could impact the compound’s hydrophobicity, which in turn could affect its solubility and stability .

科学研究应用

药物发现

1,2,3-三唑由于其独特的性质,在药物发现领域引起了极大的关注。这些性质包括高的化学稳定性,芳香性以及氢键形成能力。 市场上已经有多种包含1,2,3-三唑核心结构的药物,例如抗惊厥药物鲁非那米德,广谱头孢类抗生素头孢曲松,以及抗癌药物羧酰胺三唑 .

有机合成

1,2,3-三唑的合成一直是广泛研究的课题。各种方法被用于制备这种重要的骨架结构,包括:

高分子化学

1,2,3-三唑在高分子化学领域有着广泛的应用。将其引入聚合物主链可以增强材料的性能,例如机械强度,热稳定性和溶解性。 例如,三唑修饰的核糖核苷表现出增强的抗肿瘤活性 .

生物偶联和化学生物学

1,2,3-三唑是用于生物偶联的通用连接体。研究人员利用它们将生物分子(例如蛋白质、肽和核酸)连接到其他实体,从而实现靶向药物递送和成像。 “点击化学”方法促进了高效的生物偶联 .

荧光成像

含有1,2,3-三唑的荧光探针是用于细胞成像的宝贵工具。它们的稳定性、低细胞毒性和可调荧光特性使其适用于在活细胞中可视化生物过程。

总之,“4-(4-(3-(3-氟苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)-4-氧代丁酸乙酯”化合物在这些不同的领域都具有潜力,使其成为进一步研究和开发的引人入胜的课题

作用机制

Target of Action

Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit usp28 , a ubiquitin-specific protease involved in various cellular processes including cell cycle progression and DNA damage response .

Mode of Action

It’s worth noting that many triazolo[4,5-d]pyrimidine derivatives have been found to bind with high affinity to multiple receptors , which could potentially disrupt normal cellular processes and lead to various biological effects.

Biochemical Pathways

Given the potential inhibition of usp28 , it could be inferred that the compound may affect pathways related to cell cycle progression and DNA damage response.

Pharmacokinetics

In silico pharmacokinetic studies of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been summarized , suggesting potential similarities in the pharmacokinetic properties of this compound.

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

安全和危害

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its mechanism of action, and the specific context in which it is used. Some similar compounds have been tested for toxicity against normal cell lines and have shown selective anticancer activity .

未来方向

Given the biological activity demonstrated by similar compounds, this compound could potentially be explored further as a candidate for drug development. Future research could focus on optimizing its synthesis, investigating its mechanism of action in more detail, and evaluating its safety and efficacy in relevant biological models .

生化分析

Biochemical Properties

Compounds with similar structures, such as triazolothiadiazines, have been shown to interact with various enzymes and proteins . These interactions often involve hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .

Cellular Effects

Related compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects . These effects are likely mediated through interactions with various cellular proteins and enzymes .

Molecular Mechanism

It is likely that the compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been shown to exhibit high thermal stability .

Dosage Effects in Animal Models

The effects of ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate at different dosages in animal models have not been studied. Related compounds have shown significant anticonvulsant activity at certain dosages .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Related compounds have been shown to have a remarkable measured density , which may influence their distribution within cells and tissues.

Subcellular Localization

Related compounds have been shown to interact with various subcellular structures .

属性

IUPAC Name |

ethyl 4-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN7O3/c1-2-31-17(30)7-6-16(29)26-8-10-27(11-9-26)19-18-20(23-13-22-19)28(25-24-18)15-5-3-4-14(21)12-15/h3-5,12-13H,2,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKKYZMIFCMEKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

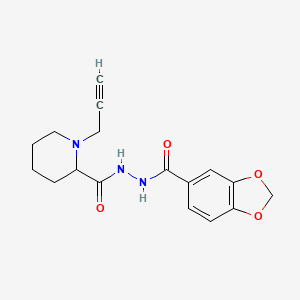

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2402047.png)

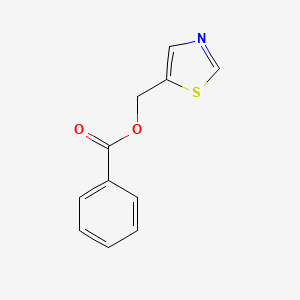

![3,4-dimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2402051.png)

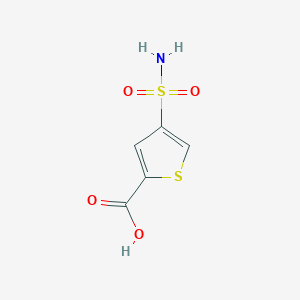

![3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2402052.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2402053.png)

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2402058.png)

![ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2402064.png)

![4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2402066.png)

![3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol](/img/structure/B2402069.png)